molecular formula C10H12ClNS B14441144 2-(4-Chlorophenyl)thiomorpholine CAS No. 77082-32-7

2-(4-Chlorophenyl)thiomorpholine

Cat. No.: B14441144
CAS No.: 77082-32-7
M. Wt: 213.73 g/mol
InChI Key: NAADMPGHWYSARP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiomorpholine is a thiomorpholine derivative featuring a chlorophenyl substituent at the 2-position of the six-membered thiomorpholine ring. Thiomorpholine, a sulfur-containing heterocycle, is structurally analogous to morpholine but replaces oxygen with sulfur, significantly altering its physicochemical and pharmacological properties. The 4-chlorophenyl group introduces lipophilicity and electronic effects, making this compound a valuable intermediate in medicinal chemistry and drug development.

Properties

CAS No.

77082-32-7

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

2-(4-chlorophenyl)thiomorpholine

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2

InChI Key

NAADMPGHWYSARP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiomorpholine typically involves the reaction of 4-chlorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiomorpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dechlorinated or modified thiomorpholine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)thiomorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Thiomorpholine derivatives vary based on substituent position (e.g., 2- vs. 4-position) and functional groups (e.g., nitro, ketone, amino). Key examples include:

4-(4-Nitrophenyl)thiomorpholine (Compound 1)
  • Structure : Nitro group at the para position of the phenyl ring.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine in acetonitrile .
  • Properties :
    • Forms centrosymmetric dimers in the solid state via weak C–H···O hydrogen bonds .
    • The thiomorpholine ring adopts a chair conformation, distinct from morpholine analogues due to sulfur’s larger atomic radius and polarizability .
  • Applications: Precursor to 4-thiomorpholinoaniline, used in antidiabetic, antifungal, and antimycobacterial agents .
(2-Chlorophenyl)(4-thiomorpholinyl)methanone (Compound 2)
  • Structure : Ketone group bridges the 2-chlorophenyl and thiomorpholine groups .
  • Molecular Weight : 241.73 g/mol .
  • Applications : Likely serves as a building block for bioactive molecules, leveraging the electron-withdrawing chlorine for reactivity.
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride (Compound 3)
  • Structure: Aminoethyl side chain with a 2-chlorophenyl group and oxidized sulfur (sulfoxide) .
  • Molecular Weight : 309.25 g/mol .
  • Applications: Potential use in central nervous system (CNS) therapeutics due to structural similarity to amine-containing drugs.

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
2-(4-Chlorophenyl)thiomorpholine 4-Chlorophenyl (2-position) ~213.72 (estimated) High lipophilicity (Cl and S contribute); metabolically labile (S oxidation)
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl 225.30 Reactive nitro group; solid-state dimerization via C–H···O bonds
(2-Chlorophenyl)(4-thiomorpholinyl)methanone 2-Chlorophenyl, ketone 241.73 Increased polarity (ketone); potential for hydrogen bonding
4-(4-Chlorophenyl)morpholine 4-Chlorophenyl (morpholine core) ~197.67 (estimated) Lower lipophilicity (oxygen vs. sulfur); higher metabolic stability

Key Observations :

  • Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit higher lipophilicity compared to morpholine analogues, enhancing membrane permeability but increasing susceptibility to oxidation .
  • Substituent Effects :
    • Nitro groups (e.g., Compound 1) enhance reactivity for reduction to amines, enabling diversification in drug synthesis .
    • Chlorine at the para position (vs. ortho) minimizes steric hindrance, favoring planar molecular conformations and intermolecular interactions .

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